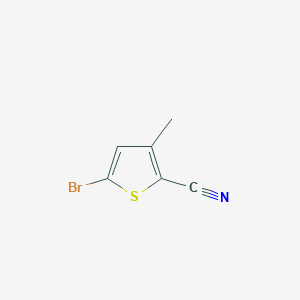

5-Bromo-3-methylthiophene-2-carbonitrile

Descripción

5-Bromo-3-methylthiophene-2-carbonitrile (CAS: 38239-48-4) is a brominated thiophene derivative with the molecular formula C₆H₄BrNS and a molecular weight of 202.08 g/mol. It features a cyano group at the 2-position, a methyl group at the 3-position, and a bromine atom at the 5-position of the thiophene ring. This compound is characterized by high purity (≥95%) and is widely used in materials science, particularly in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its electronic properties and structural stability .

Propiedades

IUPAC Name |

5-bromo-3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHGVLYIFCHFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697747 | |

| Record name | 5-Bromo-3-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38239-48-4 | |

| Record name | 5-Bromo-3-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be converted to 5-Bromo-3-methylthiophene-2-carbonitrile through a reaction with a suitable nitrile source under appropriate conditions.

Industrial Production Methods

Industrial production methods for 5-Bromo-3-methylthiophene-2-carbonitrile often involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-methylthiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.

Aplicaciones Científicas De Investigación

5-Bromo-3-methylthiophene-2-carbonitrile has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-methylthiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-4-methylthiophene-2-carbonitrile (CAS: 304854-52-2)

- Molecular Formula : C₆H₄BrNS (identical to the target compound).

- Key Difference : The methyl group is at the 4-position instead of the 3-position.

- This isomer is also used in OLED materials but may exhibit distinct emission properties due to steric and electronic variations .

4-Bromothiophene-2-acetonitrile (CAS: 160005-43-6)

- Molecular Formula : C₆H₄BrNS.

- Key Difference : Substitution of the methyl group with an acetonitrile moiety (-CH₂CN).

- Impact : The acetonitrile group introduces greater polarity, enhancing solubility in polar solvents. This compound is less commonly used in electronics but may serve as a precursor in agrochemical synthesis .

Functional Group Variants

5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile

- Molecular Formula: C₁₂H₄FNO₂ (note: conflicting data in suggests possible errors in reporting).

- Key Difference: Incorporation of a 2-nitro-phenylamino group at the 2-position.

- Impact : The nitro group increases molecular weight (259.28 g/mol) and elevates the melting point to 259.28°C , making it suitable for high-temperature applications. Its primary use is likely in pharmaceutical intermediates due to the bioactive nitro-aniline moiety .

5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile

- Molecular Formula : C₁₀H₄BrCl₂N₂O.

- Key Difference : Replacement of the thiophene ring with an oxazole ring and addition of dichlorophenyl groups.

- Impact : The oxazole core enhances hydrogen-bonding capacity, favoring applications in medicinal chemistry (e.g., kinase inhibitors). The dichlorophenyl group introduces steric bulk, reducing solubility but improving target specificity .

Brominated Thiophene Derivatives

5-Bromothiophene-3-carbonitrile (CAS: 18792-00-2)

- Molecular Formula : C₅H₂BrNS.

- Key Difference: Absence of a methyl group and a cyano group at the 3-position.

- Impact : Simpler structure with lower molecular weight (188.05 g/mol). Used in smaller-scale organic syntheses, such as building blocks for ligands or catalysts .

5-(Bromomethyl)thiophene-3-carbonitrile (CAS: 186552-10-3)

Comparative Data Table

Key Findings from Research

- Electronic Effects : The position of the methyl group (3 vs. 4) in brominated thiophene carbonitriles significantly influences their HOMO-LUMO gaps , critical for OLED efficiency .

- Reactivity: Bromine at the 5-position facilitates cross-coupling reactions, while the cyano group stabilizes intermediates via electron-withdrawing effects .

- Commercial Availability : Some derivatives, like 5-Bromo-3-methylthiophene-2-carbonitrile, are discontinued in specific quantities (e.g., 250mg), necessitating custom synthesis for research .

Actividad Biológica

5-Bromo-3-methylthiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

5-Bromo-3-methylthiophene-2-carbonitrile is a thiophene derivative characterized by a bromine atom at the 5-position and a cyano group at the 2-position. Its molecular formula is CHBrN, and it exhibits unique chemical properties that contribute to its biological activities.

The biological activity of thiophene derivatives, including 5-bromo-3-methylthiophene-2-carbonitrile, is attributed to their ability to interact with various biological targets:

- Target Proteins : These compounds often act on proteins involved in cell signaling and metabolic pathways. For instance, they may inhibit enzymes that play critical roles in cancer cell proliferation .

- Biochemical Pathways : Thiophenes are known to modulate pathways related to inflammation, apoptosis, and cell cycle regulation. This modulation can lead to anticancer effects by inducing apoptosis in malignant cells .

Pharmacological Properties

5-Bromo-3-methylthiophene-2-carbonitrile has been investigated for several pharmacological effects:

- Anticancer Activity : Research indicates that thiophene derivatives can exhibit potent anticancer properties. For example, studies have shown that similar compounds can inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound's structure allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics.

- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

- Anti-inflammatory Properties : Thiophenes have been reported to possess anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5-bromo-3-methylthiophene-2-carbonitrile:

- Antiproliferative Studies : A study evaluated the antiproliferative effects of thiophene derivatives against various cancer cell lines. The results indicated that compounds with similar structures exhibited IC values ranging from 17 nM to 130 nM, demonstrating significant potency against human cervix carcinoma (HeLa) and murine leukemia cells .

- Mechanistic Insights : Research focused on the mechanism of action revealed that 5-bromo-3-methylthiophene-2-carbonitrile induces apoptosis through the intrinsic mitochondrial pathway, characterized by cytochrome c release and activation of caspases .

- Synthesis and Modification : Studies have explored synthetic routes for modifying thiophene derivatives to enhance their biological activity. Variations in substituents have been shown to significantly impact their potency and selectivity against cancer cell lines .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.